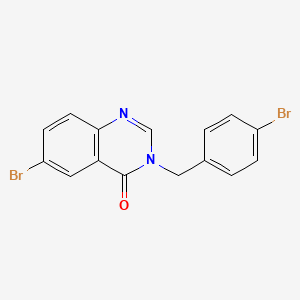
N'-(2-Ethoxybenzylidene)-2-pyrazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Ethoxybenzylidene)-2-pyrazinecarbohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a pyrazine ring and a benzylidene group substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Ethoxybenzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 2-ethoxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours until the reaction is complete, as confirmed by thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for N’-(2-Ethoxybenzylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Ethoxybenzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzylidene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various substituents on the benzylidene ring, leading to a range of substituted hydrazones.
Scientific Research Applications
N’-(2-Ethoxybenzylidene)-2-pyrazinecarbohydrazide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant activity. The compound shows promise in preventing seizures in various animal models.
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Material Science:
Mechanism of Action
The mechanism of action of N’-(2-Ethoxybenzylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. In the case of its anticonvulsant activity, the compound is believed to modulate neurotransmitter release and inhibit neuronal excitability. This is achieved through its interaction with ion channels and receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
N’-(2-Ethoxybenzylidene)isonicotinohydrazide: Similar in structure but with an isonicotinohydrazide group instead of a pyrazine ring.
N’-(2-Ethoxybenzylidene)-2-phenoxyacetohydrazide: Contains a phenoxyacetohydrazide group instead of a pyrazine ring.
Uniqueness
N’-(2-Ethoxybenzylidene)-2-pyrazinecarbohydrazide is unique due to its specific combination of a pyrazine ring and an ethoxy-substituted benzylidene group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C14H14N4O2 |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c1-2-20-13-6-4-3-5-11(13)9-17-18-14(19)12-10-15-7-8-16-12/h3-10H,2H2,1H3,(H,18,19)/b17-9+ |
InChI Key |
PLNXKVVLQGJAMY-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979002.png)

![2-Benzyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11979010.png)
![(5Z)-3-(2-Furylmethyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979025.png)


![DI(Tert-butyl) 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11979050.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979054.png)
![(5Z)-3-(2-Furylmethyl)-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11979066.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11979072.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979080.png)
![7-[3-(4-Chlorophenoxy)-2-hydroxy-propyl]-8-[2-(dimethylamino)ethylamino]-3-methyl-xanthine](/img/structure/B11979084.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isopropylbenzamide](/img/structure/B11979092.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11979103.png)
